molecular formula C14H8O2 B3055562 1,2-Anthraquinone CAS No. 655-04-9

1,2-Anthraquinone

Cat. No.: B3055562
CAS No.: 655-04-9
M. Wt: 208.21 g/mol
InChI Key: RGHILYZRVFRRNK-UHFFFAOYSA-N
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Description

1,2-Anthraquinone: is an aromatic organic compound with the molecular formula C14H8O2 . It is a derivative of anthracene, characterized by the presence of two keto groups at the 1 and 2 positions of the anthracene ring. This compound is a yellow crystalline solid, poorly soluble in water but soluble in hot organic solvents. It is widely used in the production of dyes, pigments, and various industrial applications .

Scientific Research Applications

1,2-Anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins . This includes a systematic review of the recent literature on anthraquinone-based compounds in cell-based models and key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases and G-quadruplexes involved in the viability of cancer cells .

Safety and Hazards

Anthraquinone may cause skin and eye irritation and sensitization. It may be harmful by inhalation, ingestion, or skin absorption . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

Future Directions

The development of reagents that regulate the imbalance between ROS formation and elimination should be more extensive and rational, and the exploration of antioxidant mechanisms of anthraquinones may provide new therapeutic tools and ideas for various diseases mediated by ROS .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Anthraquinone can be synthesized through several methods:

    Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.

    Condensation of Benzene and Phthalic Anhydride: This method involves the condensation of benzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods:

    Continuous-Flow Ammonolysis: This method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow reactor.

Chemical Reactions Analysis

Types of Reactions: 1,2-Anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium (VI) oxide, sodium hydroxide, sodium chlorate.

    Reducing Agents: Sodium dithionite.

    Catalysts: Aluminum chloride for condensation reactions.

Major Products:

    Alizarin: Formed through oxidation.

    Anthrahydroquinone: Formed through reduction.

    Anthraquinone-1-sulfonic acid: Formed through sulfonation.

Comparison with Similar Compounds

    9,10-Anthraquinone: Another isomer of anthraquinone with keto groups at the 9 and 10 positions.

    Alizarin: A derivative of anthraquinone used as a dye.

    1,4-Anthraquinone: An isomer with keto groups at the 1 and 4 positions.

Uniqueness of 1,2-Anthraquinone: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

anthracene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHILYZRVFRRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910630
Record name Anthracene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-04-9, 108121-76-2
Record name 1,2-Anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108121762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Anthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ANTHRACENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C84TC3YC6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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